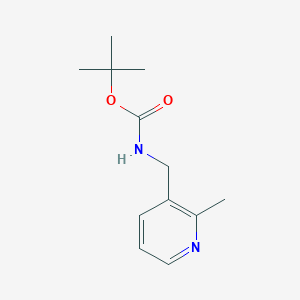

tert-Butyl ((2-methylpyridin-3-yl)methyl)carbamate

Description

tert-Butyl ((2-methylpyridin-3-yl)methyl)carbamate is a carbamate-protected amine derivative featuring a pyridine ring substituted with a methyl group at position 2 and a methylcarbamate group at position 3. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, commonly employed in medicinal chemistry and organic synthesis to enhance stability during reactions .

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

tert-butyl N-[(2-methylpyridin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C12H18N2O2/c1-9-10(6-5-7-13-9)8-14-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) |

InChI Key |

VDBQKNRKFVUUHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 2-methyl-3-pyridinemethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2-methylpyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .

Scientific Research Applications

Synthesis and Chemical Reactions

tert-Butyl ((2-methylpyridin-3-yl)methyl)carbamate can be synthesized through various methods, including:

- Carbamate Formation : Reaction of isocyanates with alcohols.

- Substitution Reactions : Involving the pyridine ring to create more complex derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the development of other biologically active compounds .

Medicinal Chemistry

This compound has been studied for its potential as an inhibitor of specific enzymes and receptors. Research indicates that it may exhibit significant biological activity, particularly in:

- Neuroprotection : Studies have shown that similar compounds can inhibit β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases like Alzheimer's disease.

- Antimicrobial Activity : Some derivatives have demonstrated notable antibacterial properties against various pathogens, suggesting potential therapeutic applications in treating infections.

Case Studies

-

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a structurally similar compound on astrocytes under oxidative stress induced by amyloid beta. The results demonstrated a significant reduction in cell death and inflammatory markers, suggesting a potential role for this compound in neuroprotection. -

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of pyridine derivatives. Findings indicated that certain derivatives exhibited notable antibacterial activity against various pathogens, highlighting the potential therapeutic applications of this compound in treating infections.

Data Summary Table

Mechanism of Action

The mechanism of action of tert-Butyl ((2-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in pyridine substituents, Boc-group placement, and additional functional groups. Below is a detailed analysis:

Pyridine Ring Substitution Patterns

*Calculated based on molecular formula.

Key Observations:

- Electron-Withdrawing vs.

- Halogenation : Bromine and chlorine substituents () enhance utility in Suzuki-Miyaura couplings, whereas methoxy groups () improve solubility .

- Functional Group Diversity : The 2-carbamoyl derivative () introduces hydrogen-bonding capacity, critical for target engagement in drug discovery .

Boc-Protected Amine Derivatives Beyond Pyridine

*Calculated based on molecular formula.

Key Observations:

Research and Application Insights

- Drug Intermediate Utility : The target compound’s methylpyridine core is prevalent in kinase inhibitors and CNS-targeting agents, where substituent tweaking (e.g., halogenation) tailors bioavailability .

Biological Activity

Tert-Butyl ((2-methylpyridin-3-yl)methyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety and a 2-methylpyridine ring. This unique structural arrangement contributes to its biological activity by influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The carbamate group can act as a hydrogen bond donor, enhancing binding affinity to target proteins. The pyridine ring may engage in π-π stacking interactions, further stabilizing these interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in neurodegenerative processes, such as β-secretase (BACE1), which is crucial for the production of amyloid-beta peptides associated with Alzheimer's disease .

- Neuroprotective Effects : In vitro studies suggest that this compound can protect neuronal cells from oxidative stress induced by amyloid-beta .

Table 1: Summary of Biological Activities

Case Studies

- In Vitro Studies : A study demonstrated that the compound effectively reduced TNF-α levels in astrocyte cultures exposed to amyloid-beta, indicating its potential as a neuroprotective agent .

- In Vivo Models : In animal models, the compound showed promise in mitigating cognitive decline associated with scopolamine-induced memory impairment. However, the effectiveness varied based on bioavailability and dosing regimens .

Research Findings

Recent investigations have focused on optimizing the structure of this compound to enhance its pharmacological properties. Modifications to the pyridine ring and carbamate moiety have been explored to improve potency and selectivity against target enzymes .

Table 2: Structural Modifications and Their Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.